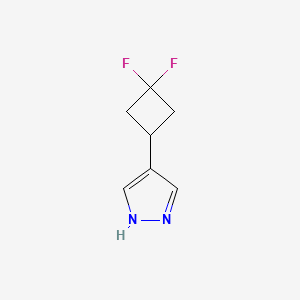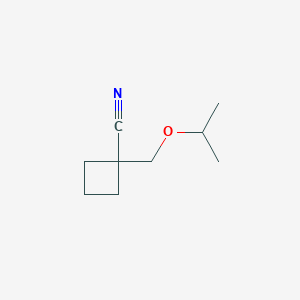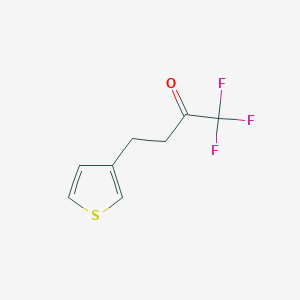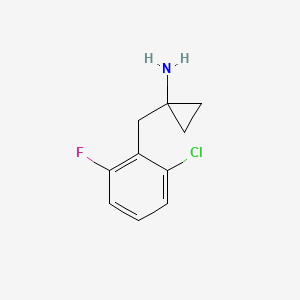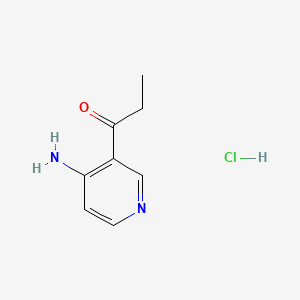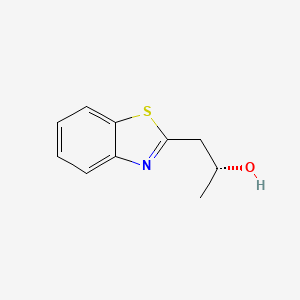
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate is an organic compound belonging to the class of pyran derivatives This compound is characterized by a pyran ring structure with two ethyl groups and two carboxylate groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate typically involves the reaction of diethyl malonate with an appropriate aldehyde under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to form the desired pyran derivative.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and improve yields. Common catalysts include acids such as sulfuric acid or p-toluenesulfonic acid.
Análisis De Reacciones Químicas
Types of Reactions
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
Oxidation: Formation of diethyl 2,2-dicarboxylate-4-oxo-3,4-dihydro-2H-pyran.
Reduction: Formation of 2,2-diethyl-4-hydroxy-3,4-dihydro-2H-pyran-2,2-dicarboxylate.
Substitution: Formation of various substituted pyran derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid: A related compound with similar structural features but different substituents.
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: Another pyran derivative with a phenyl group.
Uniqueness
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate is unique due to its specific combination of ethyl and carboxylate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H14O6 |
|---|---|
Peso molecular |
242.22 g/mol |
Nombre IUPAC |
diethyl 4-oxo-3H-pyran-2,2-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-15-9(13)11(10(14)16-4-2)7-8(12)5-6-17-11/h5-6H,3-4,7H2,1-2H3 |
Clave InChI |
SCTVZKPCGXHGKK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC(=O)C=CO1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
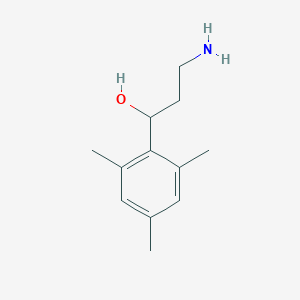

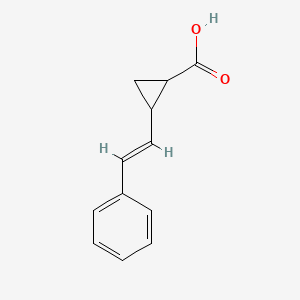

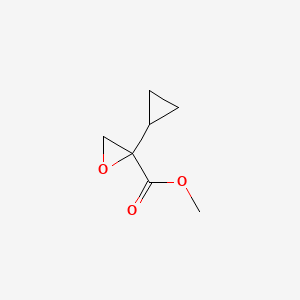
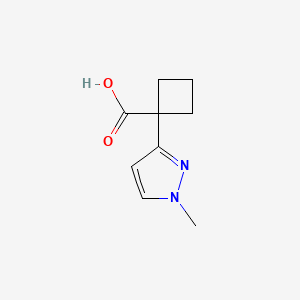
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
